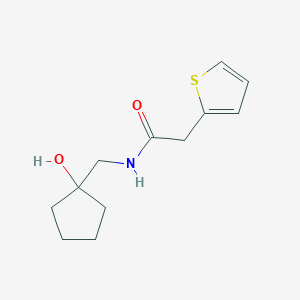

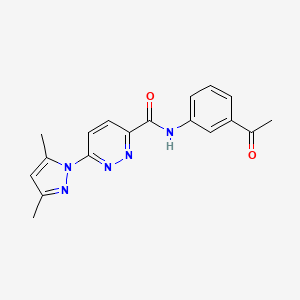

N-((1-hydroxycyclopentyl)methyl)-2-(thiophen-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-((1-hydroxycyclopentyl)methyl)-2-(thiophen-2-yl)acetamide" falls into a broader category of organic compounds known for their complex synthesis processes, unique molecular structures, and diverse chemical properties. These compounds are often studied for their potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves multi-step reactions, starting from basic aromatic or cycloalkane compounds. Processes such as N-alkylation, acylation, and chloroacetylation are common, providing pathways to introduce the desired functional groups into the molecule (Yang Jing, 2010). The exact synthesis route for "N-((1-hydroxycyclopentyl)methyl)-2-(thiophen-2-yl)acetamide" would likely involve specific reagents and conditions tailored to protect the hydroxyl group while forming the acetamide linkage.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). These techniques provide detailed information on the molecular framework and the electronic environment around different atoms in the molecule, helping in confirming the presence of thiophenyl and cyclopentyl groups as well as the acetamide linkage (Zhong-cheng Zhou & Wan-yin Shu, 2002).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, including hydrolysis, which can break the acetamide bond to yield the corresponding amine and acid. The presence of the thiophen-2-yl group may also impart unique reactivity towards electrophilic substitution reactions due to the electron-rich nature of the thiophene ring. Silylation reactions may be relevant for protecting the hydroxyl group during synthesis or further chemical modifications (A. Nikonov et al., 2016).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding the behavior of these compounds under different conditions. These properties are often influenced by the molecular structure, especially by the presence of specific functional groups and their arrangement. Crystallography studies, for example, can reveal the packing arrangements in the solid state, providing insights into the stability and solubility of the compound (N. Rani et al., 2015).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and compatibility with other compounds, are largely determined by the functional groups present in the molecule. The acetamide linkage is known for its polar character, affecting solubility and reactivity. The hydroxyl group can engage in hydrogen bonding, influencing the compound's boiling point and solubility in water. Similarly, the thiophene ring can participate in π-π interactions and may exhibit aromaticity, affecting its chemical stability and reactivity towards electrophilic aromatic substitution (G. Costello et al., 1991).

Wissenschaftliche Forschungsanwendungen

Chemoselective Acetylation and Synthesis : A study by Magadum and Yadav (2018) explores the chemoselective monoacetylation of amino groups in compounds like N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. This research is significant for the development of more efficient synthetic routes for similar compounds, including N-((1-hydroxycyclopentyl)methyl)-2-(thiophen-2-yl)acetamide (Magadum & Yadav, 2018).

Structural and Property Analysis : Lazareva et al. (2017) investigated the interaction of N-(2-hydroxyphenyl)acetamide with various compounds, leading to the formation of heterocyclic benzoxazasiloles. Such studies are essential for understanding the chemical properties and potential applications of related compounds (Lazareva et al., 2017).

Antimalarial Activity and Quantitative Structure-Activity Relationships : Research by Werbel et al. (1986) on the antimalarial activity of compounds structurally similar to N-((1-hydroxycyclopentyl)methyl)-2-(thiophen-2-yl)acetamide provides insights into the potential medicinal applications of such compounds. The study's focus on quantitative structure-activity relationships can guide the design of more effective antimalarial agents (Werbel et al., 1986).

Muscarinic Agonist Activity : Pukhalskaya et al. (2010) synthesized and studied the muscarinic agonist activity of substituted N-(silatran-1-ylmethyl)acetamides. This research offers valuable information for the development of new therapeutic agents targeting the muscarinic receptors, which could be relevant for compounds like N-((1-hydroxycyclopentyl)methyl)-2-(thiophen-2-yl)acetamide (Pukhalskaya et al., 2010).

Free Radical Scavenging Activity : A study by Boudebbous et al. (2021) on the free radical scavenging activity of a 1-amidoalkyl-2-naphthol derivative provides insights into the potential antioxidant properties of similar compounds. Understanding these properties is crucial for the development of new antioxidant agents (Boudebbous et al., 2021).

Eigenschaften

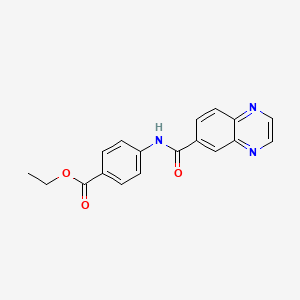

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c14-11(8-10-4-3-7-16-10)13-9-12(15)5-1-2-6-12/h3-4,7,15H,1-2,5-6,8-9H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEQYAYXWDEBKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)CC2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-hydroxycyclopentyl)methyl)-2-(thiophen-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2495789.png)

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/no-structure.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2495795.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2495799.png)

![2-[2,5-dioxo-4-(2-thienyl)-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide](/img/structure/B2495801.png)

![2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2495802.png)

![9-isopentyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2495804.png)